molecular formula C16H16IN3S B2841346 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049779-48-7

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2841346
CAS No.: 1049779-48-7
M. Wt: 409.29
InChI Key: JHESNSDRXWVBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties .

Mechanism of Action

Preparation Methods

The synthesis of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves several steps. One common method includes the Fischer indole synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at 110°C to form the indole structure . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, which can reduce the compound to its corresponding amine.

    Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents like bromine or chlorine to introduce new functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives .

Scientific Research Applications

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide can be compared with other indole derivatives, such as:

    1-Benzyl-1H-indol-3-yl imidothiocarbamate: Similar in structure but without the hydroiodide component.

    1-Benzyl-1H-indol-3-yl imidothiocarbamate hydrochloride: Another similar compound with a different counterion.

    1-Benzyl-1H-indol-3-yl imidothiocarbamate sulfate: Similar but with a sulfate counterion.

The uniqueness of this compound lies in its specific counterion, which can influence its solubility, stability, and biological activity .

Properties

IUPAC Name

(1-benzylindol-3-yl) carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHESNSDRXWVBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.